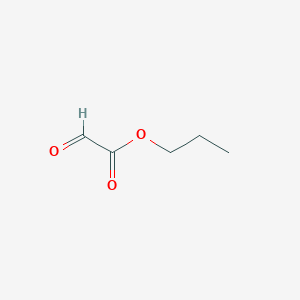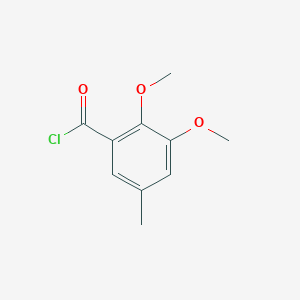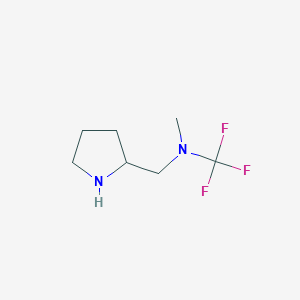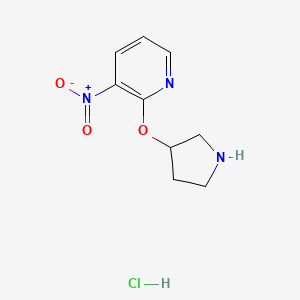![molecular formula C10H17NO3 B13968162 2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13968162.png)
2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid is a complex organic compound that features a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The unique spirocyclic framework provides rigidity and distinct three-dimensional orientation, making it a valuable building block in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of a suitable azaspiro compound with formaldehyde and subsequent oxidation to introduce the hydroxymethyl group. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to activate the hydroxymethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction can produce an alcohol.
科学研究应用
2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s unique structure makes it useful in the design of new materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism by which 2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
相似化合物的比较
Similar Compounds
2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid: This compound is similar in structure but includes additional functional groups that provide different chemical properties.
2-(4-(5-Bromopyridin-2-yl)-4,7-diazaspiro[2.5]octan-7-yl)acetic acid:
Uniqueness
2-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid is unique due to its specific spirocyclic framework and the presence of the hydroxymethyl group. This combination provides a balance of rigidity and reactivity, making it a versatile compound for various synthetic and research applications.
属性
分子式 |
C10H17NO3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC 名称 |
2-[2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]acetic acid |
InChI |
InChI=1S/C10H17NO3/c12-6-8-3-10(4-8)1-2-11(7-10)5-9(13)14/h8,12H,1-7H2,(H,13,14) |
InChI 键 |
PYIYSEYYYRUVEE-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC12CC(C2)CO)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


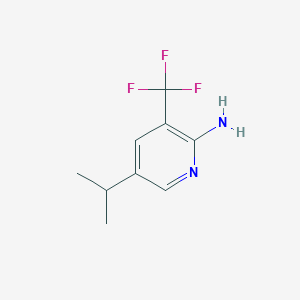

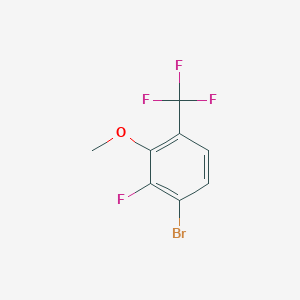
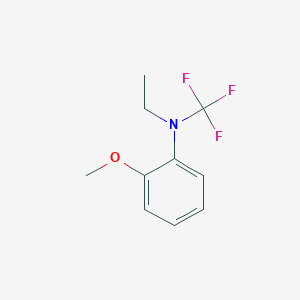


![4-{2-[(Propan-2-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B13968125.png)
![7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13968129.png)
![3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol](/img/structure/B13968130.png)
